4-Bromo-2-(2,2-dimethoxyethyl)aniline
Description
4-Bromo-2-(2,2-dimethoxyethyl)aniline is an aromatic amine derivative featuring a bromine substituent at the para position and a 2,2-dimethoxyethyl group at the ortho position of the aniline ring. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry (e.g., as ligands for metal complexes) .
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-2-(2,2-dimethoxyethyl)aniline |
InChI |
InChI=1S/C10H14BrNO2/c1-13-10(14-2)6-7-5-8(11)3-4-9(7)12/h3-5,10H,6,12H2,1-2H3 |
InChI Key |
HPAAPEPLONRECO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C(C=CC(=C1)Br)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Bromo-2-(2,2-dimethoxyethyl)aniline with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications:
Physicochemical Properties
- Boiling Points : 4-Bromo-2-(trifluoromethyl)aniline has a documented boiling point, though exact values are unspecified in the evidence . Methyl and methoxy substituents generally lower volatility compared to halogens.
- Solubility : Polar groups (e.g., dimethoxyethyl) improve aqueous solubility, whereas lipophilic groups like -CF₃ favor organic phases .
- Crystallinity : Bromine and nitro groups enhance crystallinity, as seen in analogs like 5-Bromo-4-iodo-2-methylaniline, which forms stable crystals with weak hydrogen bonds .
Research Findings and Trends
- Regioselectivity : Ortho-brominated anilines exhibit higher reactivity in Ullmann and Buchwald-Hartwig couplings compared to para-substituted analogs .
- Biological Activity: Dimethylaminoethoxy-substituted bromoanilines show promise in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .
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